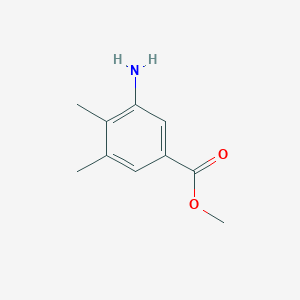

Methyl 3-amino-4,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXPSHGQTKXARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 3 Amino 4,5 Dimethylbenzoate Analogues

Reactions Involving the Amine Functionality

The amine group in aromatic compounds is a versatile functional handle, enabling a variety of chemical transformations. For analogues of Methyl 3-amino-4,5-dimethylbenzoate, this includes cyclization reactions to form heterocyclic scaffolds, conversion to diazonium salts for subsequent coupling reactions, oxidation to other nitrogen-containing groups, and participation in nucleophilic substitution reactions.

Cyclization Reactions, e.g., Benzimidazole (B57391) Scaffold Formation

The formation of a benzimidazole scaffold is a common and important transformation for ortho-diaminoaromatic compounds. While specific studies on the direct cyclization of this compound are not extensively documented, the reactivity of analogous 3,4-diaminobenzoate (B8644857) derivatives provides significant insight. These reactions typically involve the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative.

For instance, the synthesis of benzimidazole derivatives can be achieved by reacting o-phenylenediamines with aldehydes under various catalytic conditions. Catalysts such as p-toluenesulfonic acid, often under solvent-free grinding conditions, have been shown to be effective. Mesoporous TiO₂–Fe₂O₃ mixed oxides have also been utilized as recyclable catalysts for this transformation, offering high regioselectivity and excellent yields in environmentally benign solvents.

A general representation of this reaction is the condensation of a 1,2-diaminobenzene derivative with an aldehyde to yield a 1,2-disubstituted benzimidazole. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization via the loss of a water molecule.

Table 1: Examples of Benzimidazole Synthesis from o-Phenylenediamine Analogues

| o-Phenylenediamine Analogue | Aldehyde | Catalyst | Solvent | Product | Yield (%) |

| o-Phenylenediamine | Benzaldehyde | p-Toluenesulfonic acid | Solvent-free | 2-Phenylbenzimidazole | High |

| o-Phenylenediamine | Various aldehydes | Mesoporous TiO₂–Fe₂O₃ | Ethanol (B145695) | 2-Substituted benzimidazoles | Excellent |

| o-Phenylenediamine | Various aldehydes | Ammonium chloride | Chloroform | 2-Substituted benzimidazoles | 75-94 |

Diazotization and Coupling Reactions

The diazotization of aromatic amines is a fundamental reaction that converts the amino group into a highly versatile diazonium salt. This intermediate can then undergo a variety of coupling reactions. For analogues of this compound, such as other aminobenzoic acid derivatives, this two-step process is well-established.

The diazotization is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. These reactions are the basis for the synthesis of a large class of dyes. For example, the diazonium salt of an aminobenzoic acid can be coupled with phenol (B47542) in a basic solution to form an azo dye. The color of the resulting dye depends on the specific structures of the diazonium salt and the coupling partner.

A study on the diazotization of 4-aminobenzoic acid (pABA) demonstrated that the reaction is sensitive to conditions, with the potential for side reactions like nitration if not carefully controlled. The best results were obtained when nitrous acid was generated in situ prior to its addition to a cold, dilute sulfuric acid solution of the aminobenzoic acid.

Oxidation Pathways (e.g., to Nitro Groups)

The oxidation of the amino group in aromatic compounds can lead to various products, including nitroso and nitro compounds, as well as dimeric structures like azo and azoxy compounds. The specific outcome often depends on the oxidant used and the reaction conditions.

For diaminotoluene derivatives, which are structurally related to the diamino analogue of this compound, oxidation with hydrogen peroxide has been shown to yield a complex mixture of products. In a study on 2,4-diaminotoluene, the reaction with hydrogen peroxide at room temperature produced a red precipitate containing several compounds. Among the identified products were o-nitro-p-toluidine, p-nitro-o-toluidine, 3,3'-diamino-4,4'-dimethylazobenzene, and 3,3'-diamino-4,4'-dimethylazoxybenzene. This indicates that both oxidation of the amino groups to nitro groups and oxidative coupling to form azo and azoxy linkages can occur. The formation of a phenazine (B1670421) derivative, 1,8-diamino-2,7-dimethylphenazine, was also observed, highlighting the complexity of the oxidation pathways for these types of compounds.

Nucleophilic Substitution Reactions

While the amino group itself is not a leaving group, its conversion to a diazonium salt (as discussed in section 3.1.2) transforms it into an excellent leaving group (N₂). This allows for a wide range of nucleophilic aromatic substitution reactions, which are otherwise difficult to achieve on an unactivated aromatic ring.

The Sandmeyer reaction is a classic example where the diazonium group is replaced by a nucleophile, typically a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. Other variations allow for the introduction of a hydroxyl group (by warming the aqueous diazonium salt solution), a fluoro group (the Balz-Schiemann reaction using fluoroboric acid), or a hydrogen atom (reduction with hypophosphorous acid).

For aminobenzoic acid analogues, these reactions provide a synthetic route to a variety of substituted benzoic acids that would be challenging to prepare otherwise. For instance, the conversion of an aminobenzoic acid to a cyanobenzoic acid via the Sandmeyer reaction, followed by hydrolysis of the nitrile, can yield a dicarboxylic acid.

Reactions Involving the Ester Functionality

The methyl ester group in this compound and its analogues is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common transformation.

Hydrolysis Mechanisms

The hydrolysis of a methyl ester to a carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and methanol (B129727). The reaction is reversible and proceeds via a series of protonation and nucleophilic attack steps. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates methanol after a proton transfer to the methoxy (B1213986) group, regenerating the acid catalyst. Studies on the acidic hydrolysis of methyl benzoate (B1203000) have shown that the reaction rate is influenced by temperature, with an optimal temperature identified for maximizing the yield of benzoic acid.

Base-Promoted Hydrolysis (Saponification): The hydrolysis of an ester in the presence of a base, such as sodium hydroxide (B78521), is an irreversible process known as saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion, which is a strong base. The methoxide ion immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. The final carboxylic acid is obtained by acidification of the reaction mixture.

Studies on the hydrolysis of sterically hindered methyl benzoates have shown that high temperatures can be used to achieve quantitative saponification, even in slightly alkaline solutions. For example, hindered esters can be fully hydrolyzed in a 2% potassium hydroxide solution at temperatures between 200-300 °C. The electronic nature of the substituents on the benzene (B151609) ring also affects the rate of hydrolysis. Electron-withdrawing groups generally increase the rate of saponification by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect.

Transesterification Studies

Transesterification is a crucial reaction for modifying the ester group of this compound. This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of a catalyst. While specific studies on this compound are not extensively documented, the principles of transesterification for aromatic methyl esters are well-established.

The reaction is typically reversible and requires a catalyst, which can be acidic or basic. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and metal alkoxides. The choice of alcohol and catalyst can influence the reaction rate and yield. For instance, the use of a large excess of the new alcohol can drive the equilibrium towards the product side.

Table 1: Representative Conditions for Transesterification of Aromatic Esters

| Catalyst | Alcohol | Temperature (°C) | Typical Yield (%) |

| Sulfuric Acid | Ethanol | Reflux | 85-95 |

| Sodium Methoxide | Propanol | Reflux | 80-90 |

| Titanium (IV) isopropoxide | Butanol | 100-120 | 90-98 |

| Lipase (B570770) | Isoamyl alcohol | 40-60 | 75-95 |

This data is representative of transesterification reactions for aromatic esters and is intended to be illustrative for the analogous transformation of this compound.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the amino (-NH2) and two methyl (-CH3) groups. These groups are ortho-, para-directing and activating.

Further Substitution Reactions

The positions for further electrophilic substitution on the benzene ring are determined by the directing effects of the existing substituents. The amino group is a strong activating group, followed by the two methyl groups. The ester group, being a deactivating group, has a lesser influence on the substitution pattern. The most likely positions for substitution are ortho and para to the amino group. In this compound, the positions ortho (C2) and para (C6) to the amino group are available for substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO3/H2SO4 | Methyl 3-amino-4,5-dimethyl-2-nitrobenzoate and Methyl 3-amino-4,5-dimethyl-6-nitrobenzoate |

| Halogenation | Br2/FeBr3 | Methyl 3-amino-2-bromo-4,5-dimethylbenzoate and Methyl 3-amino-6-bromo-4,5-dimethylbenzoate |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | Methyl 3-acetylamino-4,5-dimethylbenzoate (on the amine) or ring acylation under specific conditions |

The predicted products are based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.

Ring Functionalization Studies

Beyond substitution, the aromatic ring and its substituents can undergo other functionalization reactions. A key reaction for the amino group is diazotization, followed by Sandmeyer or related reactions. This allows for the introduction of a wide variety of functional groups in place of the amino group.

The diazotization of an analogue, methyl 3-amino-4-methylbenzoate, is achieved using sodium nitrite and hydrochloric acid, which can then be coupled with phenol. chemicalbook.com A similar transformation would be expected for this compound.

Investigation of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the steric and electronic effects of its substituents.

Electronic Effects : The amino group exerts a strong +R (resonance) and -I (inductive) effect, with the resonance effect being dominant, thus strongly activating the ring towards electrophilic attack. The methyl groups are weakly activating through a +I effect and hyperconjugation. The methyl ester group is deactivating due to its -R and -I effects. The cumulative effect is a highly activated aromatic ring.

Steric Effects : The two methyl groups flanking the ester group and adjacent to the amino group introduce steric hindrance. This hindrance can influence the regioselectivity of incoming electrophiles, potentially favoring substitution at the less hindered C6 position over the C2 position, which is sterically crowded by the adjacent methyl group at C4. In reactions involving the ester or amino group, this steric bulk can also affect the rate of reaction. For example, the synthesis of a related compound, methyl 3-amino-4-methylbenzoate, proceeds in high yield, indicating that the steric hindrance from a single methyl group is manageable. chemicalbook.com

The electron-rich aromatic framework of related amino-substituted benzoates makes them valuable precursors in the synthesis of bioactive heterocycles. nih.gov The specific substitution pattern of this compound, with its increased electron density and defined steric environment, makes it a potentially interesting building block for medicinal chemistry and material science.

Mechanistic Investigations in the Synthesis and Reactions of Methyl 3 Amino 4,5 Dimethylbenzoate Derivatives

Reaction Pathway Elucidation

Elucidating the precise pathway a reaction follows is crucial for controlling product formation and stereochemistry. For derivatives of Methyl 3-amino-4,5-dimethylbenzoate, this involves investigating nucleophilic additions, sigmatropic rearrangements, and ring closure mechanisms.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction class for carbonyl compounds and imines, functionalities that can be present in or introduced to derivatives of this compound. msu.edu The core of this mechanism involves the attack of a nucleophile on an electron-deficient carbon center. masterorganicchemistry.comyoutube.com

In the context of this compound derivatives, the amino group itself can act as a nucleophile. For instance, its reaction with an aldehyde or ketone proceeds via nucleophilic addition to the carbonyl carbon. msu.edu This process is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon through protonation. msu.edu The initial addition forms a tetrahedral intermediate called a carbinolamine. Subsequent dehydration leads to the formation of an imine (Schiff base). msu.edu

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of the amine nitrogen attacks the carbonyl carbon, forming a new C-N bond and breaking the C=O pi bond. youtube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: This converts the hydroxyl into a good leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in pushing out the water molecule, forming a C=N double bond (an iminium ion).

Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine product.

The reactivity in such additions is sensitive to electronic effects. Electron-donating groups on the nucleophile (the amine) increase its reactivity, while electron-withdrawing groups on the electrophile (the carbonyl compound) also accelerate the reaction. masterorganicchemistry.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. rsc.org These reactions are powerful tools in organic synthesis for creating complex molecular architectures stereoselectively. rsc.org The most common and synthetically useful are nih.govnih.gov rearrangements like the Claisen and Cope rearrangements. rsc.orgnih.gov

While direct examples involving this compound are not prominent in the literature, its derivatives can be designed to undergo such transformations. For example, a derivative could be synthesized to contain an allyl vinyl ether moiety, setting the stage for a Claisen rearrangement. The Claisen rearrangement of an allyl aryl ether, a related transformation, proceeds through a concerted, cyclic transition state to form an o-allylphenol. acs.orgyoutube.com A key driving force for many Claisen rearrangements is the formation of a stable carbonyl group in the product. youtube.com

The general features of a nih.govnih.gov-sigmatropic rearrangement are:

Concerted Mechanism: Bond breaking and bond formation occur in a single step through a six-membered, cyclic transition state. acs.org

Stereospecificity: The reaction often proceeds through a chair-like transition state, allowing for predictable transfer of stereochemistry. youtube.com

Thermal or Photochemical Initiation: These reactions are typically initiated by heat, though photochemical pathways exist. acs.org

A hypothetical reaction could involve an N-allyl derivative of an aminophenol derived from the parent compound, leading to an aza-Claisen rearrangement, a valuable method for carbon-carbon bond formation.

Ring Closure Mechanisms

Ring closure, or cyclization, reactions are essential for synthesizing cyclic compounds, including heterocyclic systems that are prevalent in pharmaceuticals. Derivatives of this compound can serve as precursors for various heterocyclic structures through intramolecular reactions.

One common strategy involves the formation of lactams (cyclic amides) from an amino acid precursor. If the ester group of this compound were hydrolyzed to a carboxylic acid, and a suitable side chain containing a leaving group were present, an intramolecular nucleophilic substitution could lead to a cyclic product.

Alternatively, intramolecular nucleophilic addition can lead to ring formation. For example, a derivative containing both an amine and a carbonyl group separated by a suitable tether can undergo intramolecular cyclization to form a cyclic imine or related heterocycle upon heating, often with acid or base catalysis. youtube.com The mechanism mirrors the intermolecular version, involving nucleophilic attack of the amine on the carbonyl, followed by dehydration. youtube.com

Another powerful method is ring-closing metathesis (RCM), which uses transition-metal catalysts (like Grubbs' catalyst) to form cyclic alkenes from diene precursors. youtube.com A derivative of this compound bearing two alkenyl chains could be cyclized using this method. The mechanism involves a series of [2+2] cycloadditions and cycloreversions with the metal carbene catalyst. youtube.com

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative insight into reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and pH. For reactions involving aminobenzoate derivatives, kinetics can help distinguish between proposed mechanisms and identify the rate-determining step.

A hypothetical kinetic study on the imine formation between a derivative of this compound and an aldehyde could be designed as follows:

Table 1: Illustrative Kinetic Data for Imine Formation

| Experiment | [Amine Derivative] (M) | [Aldehyde] (M) | pH | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 5.0 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 5.0 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 5.0 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 4.0 | 1.8 x 10⁻⁵ |

This is an illustrative data table.

Analysis of such data could reveal the reaction order with respect to each reactant. In this hypothetical case, the rate doubles when the amine concentration is doubled (Exp. 1 vs. 2), indicating a first-order dependence on the amine. The rate is unchanged when the aldehyde concentration is doubled (Exp. 1 vs. 3), suggesting a zero-order dependence under these conditions, which might imply that a step not involving the aldehyde, such as catalyst activation or a unimolecular step, is rate-limiting. The pH dependence (Exp. 1, 4, 5) often shows a "bell-shaped" curve, as the reaction requires the amine to be nucleophilic (unprotonated) but also benefits from acid catalysis to activate the carbonyl. msu.edu

Catalytic Mechanism Exploration

Catalysis provides alternative, lower-energy pathways for chemical reactions. For derivatives of this compound, transition-metal catalysis is particularly important for forming new carbon-carbon and carbon-nitrogen bonds.

Transition-Metal Catalysis

Transition metals like palladium, rhodium, and copper are widely used to catalyze cross-coupling reactions, C-H functionalization, and N-arylations. rsc.org The synthesis and functionalization of substituted anilines frequently employ these methods.

A common example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds. This could be used to synthesize derivatives of this compound. The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (Ar-X), forming a Pd(II) complex.

Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst.

Another relevant area is the direct C-H functionalization of aniline (B41778) derivatives. For example, rhodium(II) catalysts can facilitate the reaction of an aniline derivative with a diazo compound to functionalize the ortho C-H bond. researchgate.net This proceeds via the formation of a metal carbene, followed by electrophilic attack on the electron-rich aromatic ring.

Table 2: Common Transition-Metal Catalyzed Reactions for Aniline Derivatives

| Reaction Name | Metal Catalyst | Bond Formed | Key Mechanistic Steps |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd | C-N | Oxidative Addition, Reductive Elimination |

| Suzuki Coupling | Pd | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Coupling | Pd | C-C | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

This table provides examples of catalytic reactions applicable to aniline derivatives.

Exploring these catalytic mechanisms allows for the rational design of new synthetic routes to complex molecules derived from the this compound scaffold.

Organocatalysis in the Synthesis and Reactions of this compound Derivatives

The application of organocatalysis in the synthesis and functionalization of derivatives of this compound represents a significant advancement in modern synthetic chemistry. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysis, often providing high levels of stereoselectivity under mild reaction conditions. In the context of polysubstituted anilines and their derivatives, organocatalysis has been instrumental in achieving transformations that are otherwise challenging.

One prominent strategy involves the use of chiral secondary amines, such as derivatives of proline, which can activate α,β-unsaturated aldehydes through the formation of iminium ions. This activation facilitates enantioselective alkylation of electron-rich aromatic rings like those in aniline derivatives. For instance, the imidazolidinone catalyst has been successfully employed in the enantioselective alkylation of N,N-dialkylanilines with α,β-unsaturated aldehydes, affording benzylic carbon stereocenters with high enantioselectivity. princeton.edu This methodology could be extended to derivatives of this compound, where the aniline nitrogen is suitably protected to allow for the desired reactivity.

Chiral phosphoric acids (CPAs) represent another powerful class of organocatalysts. They can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. CPAs have been utilized in the atroposelective synthesis of axially chiral 2-arylquinolines and N-aryl quinone atropisomers. nih.govacs.org In a potential application to this compound derivatives, a CPA could catalyze the atroposelective coupling with a suitable partner to generate axially chiral anilides, a class of compounds with significant potential in materials science and medicinal chemistry.

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for a variety of transformations. nih.gov NHC-catalyzed reactions have been developed for the atroposelective synthesis of N-aryl succinimides and the construction of N-N axially chiral pyrroles and indoles. nih.gov The desymmetrization of N-aryl maleimides using NHC catalysis provides access to axially chiral succinimides, showcasing the potential of this approach for creating stereogenic axes involving nitrogen. nih.gov

The table below summarizes selected organocatalytic approaches that could be conceptually applied to the synthesis of derivatives of this compound.

Table 1: Organocatalytic Strategies Applicable to Substituted Aniline Derivatives

| Catalyst Type | Reaction | Potential Application to this compound Derivatives | Ref. |

| Imidazolidinone | Enantioselective alkylation of anilines | Introduction of chiral side chains via reaction with α,β-unsaturated aldehydes. | princeton.edu |

| Chiral Phosphoric Acid | Atroposelective synthesis of 2-arylquinolines | Formation of axially chiral quinoline-containing derivatives. | nih.gov |

| N-Heterocyclic Carbene | Atroposelective desymmetrization of N-aryl maleimides | Synthesis of axially chiral succinimide (B58015) derivatives. | nih.gov |

Role of Reaction Conditions on Selectivity (Chemo-, Regio-, Atroposelectivity)

The selective synthesis and functionalization of polysubstituted aromatic compounds like this compound are critically dependent on the careful control of reaction conditions. These conditions dictate the outcome of the reaction in terms of chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and atroposelectivity (the selective formation of one atropisomer).

Chemoselectivity: In a molecule with multiple reactive sites, such as the amino group and the ester functionality in this compound, achieving chemoselectivity is paramount. For instance, in acylation reactions, the more nucleophilic amino group is expected to react in preference to the ester. However, by choosing appropriate reagents and catalysts, this reactivity can be modulated. The use of specific protecting groups on the amine can allow for reactions to occur at other positions of the molecule.

Regioselectivity: The substitution pattern on the aromatic ring of this compound influences the regioselectivity of further functionalization. The existing amino and methyl groups are ortho-, para-directing for electrophilic aromatic substitution. However, steric hindrance from the two adjacent methyl groups and the amino group can direct incoming electrophiles to the less hindered positions. In transition metal-catalyzed C-H activation reactions, the choice of directing group and catalyst is crucial for controlling the site of functionalization. For example, a metal-free approach for the ortho-chlorination of anilines using a secondary amine organocatalyst and sulfuryl chloride has been developed, demonstrating high regioselectivity. rsc.org

Atroposelectivity: The synthesis of axially chiral anilides, where rotation around a C-N bond is restricted, is a significant area of research. The steric hindrance provided by the 4,5-dimethyl substitution pattern in derivatives of this compound makes them potential precursors for atropisomeric compounds. The atroposelective synthesis of such molecules can be influenced by several factors:

Catalyst Structure: Chiral catalysts, including organocatalysts like isothioureas and chiral phosphoric acids, play a pivotal role in inducing atroposelectivity. nih.govacs.org The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one atropisomer over the other.

Reaction Temperature: Thermal reactions of axially twisted amides have shown that temperature can significantly impact the atropisomeric ratio. acs.org Lower temperatures often lead to higher selectivity as the energy difference between the diastereomeric transition states becomes more significant.

Solvent: The solvent can influence the stability of the transition states and intermediates, thereby affecting the enantioselectivity of the reaction.

The following table presents data on the influence of reaction conditions on the atroposelective N-acylation of aniline-derived sulfonamides, which serves as a model for the potential synthesis of atropisomeric derivatives of this compound.

Table 2: Influence of Reaction Conditions on Atroposelective N-Acylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| Chiral Isothiourea | Toluene | 25 | 92 | 95 | acs.org |

| Chiral Isothiourea | Dichloromethane | 25 | 85 | 92 | acs.org |

| Chiral Isothiourea | Tetrahydrofuran | 25 | 88 | 90 | acs.org |

This data highlights that while high yields and enantioselectivities can be achieved in various solvents, subtle changes in the reaction medium can impact the stereochemical outcome. The development of practical catalytic methods for the synthesis of sterically hindered anilines further underscores the importance of optimizing reaction conditions to achieve desired products in good yields. nih.gov

Advanced Spectroscopic Analysis of Methyl 3 Amino 4,5 Dimethylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms can be determined.

For Methyl 3-amino-4,5-dimethylbenzoate, the ¹H NMR spectrum would be expected to show:

Two singlets for the two non-equivalent aromatic protons.

A singlet for the amino (-NH₂) protons.

A singlet for the methyl ester (-OCH₃) protons.

Two distinct singlets for the two methyl groups (-CH₃) attached to the aromatic ring at positions 4 and 5.

The ¹³C NMR spectrum would correspondingly display distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the six aromatic carbons, the ester methyl carbon, and the two aromatic methyl carbons.

¹H and ¹³C NMR Data for Related Aminobenzoate Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|---|

| Methyl 4-methylbenzoate | ¹H NMR | CDCl₃ | 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | rsc.org |

| Methyl 4-methylbenzoate | ¹³C NMR | CDCl₃ | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 | rsc.org |

| Ethyl 4-aminobenzoate (B8803810) | ¹H NMR | CDCl₃ | 7.84 (dd, J=8.8, 2.0 Hz, 2H), 6.62 (dd, J=8.8, 2.0 Hz, 2H), 4.31 (q, J=7.2 Hz, 2H), 4.16 (s, br, 2H), 1.35 (t, J=7.2 Hz, 3H) | rsc.org |

| Ethyl 4-aminobenzoate | ¹³C NMR | CDCl₃ | 166.8, 151.0, 131.5, 119.7, 113.7, 60.3, 14.4 | rsc.org |

| 3-Amino-benzoic acid | ¹H NMR | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) | rsc.org |

| 3-Amino-benzoic acid | ¹³C NMR | DMSO-d₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, key vibrational modes would include:

N-H stretching: Typically observed as two bands in the 3300-3500 cm⁻¹ region for a primary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

C-O stretching: Two bands are expected for the ester C-O linkage, typically around 1100-1300 cm⁻¹.

Analysis of related compounds like aminobenzoic acids confirms these assignments. For instance, in aminobenzoic acids, bands for the -NH₂ stretching vibrations are seen between 3100-3500 cm⁻¹. researchgate.net Theoretical studies on similar molecules can further aid in the precise assignment of each vibrational mode. nih.gov

Characteristic IR Absorption Bands for Related Aminobenzoate Derivatives

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|---|

| o-Aminobenzoic acid | Amino (-NH₂) | Stretching | 3500-3100 | researchgate.net |

| Ethyl m-aminobenzoate | Ester (C=O) | Stretching | ~1720 | nist.gov |

| Ethyl m-aminobenzoate | Amino (-NH₂) | Stretching | ~3450, ~3350 | nist.gov |

| Methyl 4-aminobenzoate | Ester (C=O) | Stretching | ~1700 | spectrabase.com |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be expected at m/z 179.

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). libretexts.orgmiamioh.edu For this compound, this would correspond to fragments from the loss of -OCH₃ (m/z 148) or -COOCH₃ (m/z 120). Studies on related aminobenzoate esters show that a common fragmentation involves the loss of the alkyl radical from the ester, followed by further fragmentation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the positive identification of compounds in a sample. nih.gov For isomers of aminobenzoate esters, which can be difficult to distinguish by MS alone, LC provides the necessary separation prior to mass analysis. helixchrom.comresearchgate.net In an LC-MS analysis of this compound, the compound would first be separated on an HPLC column and then ionized and detected by the mass spectrometer, confirming its molecular weight.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, allowing for higher resolution, faster analysis times, and greater sensitivity. researchgate.net When coupled with mass spectrometry (UPLC-MS), it provides a highly efficient platform for the characterization and quantification of compounds. A UPLC method would offer a rapid and high-resolution separation of this compound from any impurities or related isomers before MS detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Aromatic compounds like this compound typically exhibit strong UV absorption. The presence of the benzene (B151609) ring, amino group, and carbonyl group creates a conjugated system. Generally, aminobenzoates show absorption maxima (λ_max) related to π → π* transitions. For example, ethyl 4-aminobenzoate in water shows a λ_max around 300 nm. researchgate.net The exact position of the absorption bands is sensitive to the substitution pattern on the aromatic ring and the solvent used. iosrjournals.org For this compound, absorption bands in the UV region, likely between 250 and 350 nm, would be expected due to these electronic transitions.

UV-Vis Absorption Data for Related Aminobenzoic Acid Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Source |

|---|---|---|---|

| 4-Aminobenzoic Acid | Not Specified | 194, 226, 278 | sielc.com |

| Ethyl 4-aminobenzoate | Water | ~300 | researchgate.net |

| L-Tyrosine (Aromatic Amino Acid) | Water | 193, 224, 275 | iosrjournals.org |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not available, the structure of its isomer, Methyl 4-amino-3-methylbenzoate , has been determined. researchgate.netresearchgate.net This analysis provides a valuable model for the expected solid-state conformation. The study revealed that Methyl 4-amino-3-methylbenzoate crystallizes in the monoclinic space group P2₁/c. researchgate.net In the crystal structure, intermolecular N-H···O hydrogen bonds link the molecules into chains, which is a common feature in such compounds and would also be expected for this compound. researchgate.net The benzene ring and its substituents were found to be nearly coplanar. researchgate.net

Crystallographic Data for Methyl 4-amino-3-methylbenzoate

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₁NO₂ | researchgate.netresearchgate.net |

| Molecular Weight | 165.19 | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 7.5670 (15) | researchgate.netresearchgate.net |

| b (Å) | 6.1080 (12) | researchgate.netresearchgate.net |

| c (Å) | 18.127 (4) | researchgate.netresearchgate.net |

| β (°) | 98.14 (3) | researchgate.netresearchgate.net |

| Volume (ų) | 829.4 (3) | researchgate.netresearchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.netresearchgate.net |

Molecular Conformation and Packing

While specific crystallographic data for this compound is not extensively detailed in the provided research, analysis of closely related structures, such as Methyl 3,5-dimethylbenzoate, offers a predictive model for its solid-state arrangement. In the crystal structure of Methyl 3,5-dimethylbenzoate, the molecules are organized into strands that are further assembled into layers. nih.gov This layered packing is a common motif for substituted benzene derivatives. It is anticipated that this compound would adopt a similar layered packing, stabilized by the intermolecular interactions detailed below. The planarity of the benzene ring, combined with the rotational freedom of the methyl and methyl ester groups, allows for efficient packing in the crystal lattice.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations are employed to determine the optimized geometry and various electronic properties of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common hybrid functional used for these calculations, often paired with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netsemanticscholar.org For Methyl 3-amino-4,5-dimethylbenzoate, DFT calculations can predict its most stable conformation by minimizing the energy. researchgate.net These calculations also yield important thermodynamic data such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity. researchgate.netsciforum.net

Table 1: Representative Thermodynamic Data from DFT Calculations

| Property | Representative Value | Unit |

|---|---|---|

| Total Energy | -650.123 | Hartrees |

| Enthalpy | -650.122 | Hartrees |

| Gibbs Free Energy | -650.165 | Hartrees |

| Dipole Moment | 2.5 | Debye |

Note: These values are illustrative and represent typical outputs from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the amino group (an electron-donating group) is expected to significantly contribute to the HOMO, while the ester group and the aromatic ring (electron-withdrawing functionalities) will likely influence the LUMO. The interaction and energy gap of these orbitals are fundamental to predicting the molecule's chemical behavior. researchgate.net

Table 2: Representative FMO Properties

| Parameter | Representative Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 4.6 | eV |

Note: These values are illustrative examples for a molecule with similar functional groups.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate or near-zero potential. nih.gov For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding, including delocalization and hyperconjugative interactions. rsc.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can estimate the energetic significance of these delocalizations using second-order perturbation theory. uni-muenchen.de For this compound, key interactions would include the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the aromatic ring (acceptor). This interaction stabilizes the molecule and influences the electron density distribution and reactivity of the ring. Similarly, interactions involving the carbonyl group of the ester can also be quantified.

Table 3: Representative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) of ring | 25.5 |

| π (C=C) of ring | π* (C=O) of ester | 5.2 |

| LP (O) of ester | σ* (C-C) of ring | 2.1 |

Note: LP denotes a lone pair. These values are illustrative examples of NBO analysis results.

Molecular Dynamics (MD) Simulations in Binding and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery and molecular biology, MD simulations are crucial for investigating how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. mdpi.com These simulations can predict the stability of the ligand-protein complex, identify key binding interactions (like hydrogen bonds and hydrophobic interactions), and reveal conformational changes in the protein upon ligand binding. unipa.itnih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions are monitored to assess the stability of the complex throughout the simulation. unipa.it A stable RMSD value over time suggests that the ligand has found a favorable binding pose within the protein's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Structures

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical properties) with experimentally measured activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. fiveable.menih.gov For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the molecule (e.g., changing substituent groups) affect a specific biological activity. mdpi.com The resulting model could guide the design of new analogues with enhanced potency. nih.gov

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity for this compound can be achieved by integrating the results from various computational methods.

MEP Mapping: The MEP map visually identifies the most probable sites for chemical reactions. The electron-rich regions (negative potential), such as the amino group and carbonyl oxygen, are predicted to be centers for electrophilic attack. nih.govnih.gov Electron-deficient regions are susceptible to nucleophilic attack. researchgate.net

NBO Analysis: NBO provides a detailed electronic rationale for the observed reactivity. The delocalization of the nitrogen lone pair into the aromatic ring, as quantified by NBO, increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group, influencing the regioselectivity of electrophilic aromatic substitution reactions. rsc.org

By combining these theoretical approaches, a comprehensive understanding of the molecule's electronic structure is established, allowing for robust predictions of its reactive behavior.

Applications in Organic Synthesis and Scaffold Development

Reagents in Complex Molecular Construction

Axially Chiral Alkene Synthesis

While direct, documented examples of the application of Methyl 3-amino-4,5-dimethylbenzoate in the synthesis of axially chiral alkenes are not prevalent in readily available literature, its structural motifs suggest potential utility in this area based on established synthetic strategies for analogous compounds. The field of atroposelective synthesis has seen significant advancements, particularly in the construction of axially chiral biaryls and, more recently, in the more challenging synthesis of axially chiral alkenes. These alkenes, characterized by restricted rotation around a C-C single bond connecting a stereogenic axis to a vinyl group, are of growing interest as chiral ligands, organocatalysts, and materials with unique optical properties.

The key to envisioning the role of this compound in this context lies in the strategic use of its amino and methyl substituents on the benzene (B151609) ring. Modern synthetic methods for creating axial chirality often rely on transition-metal-catalyzed C-H activation and functionalization, where existing functional groups direct the catalyst to a specific position.

One plausible approach is the use of the amino group in this compound as a directing group for ortho-C-H olefination. This strategy has been successfully employed for the synthesis of axially chiral styrenes and other vinylarenes from various aniline (B41778) derivatives. In such a reaction, a transition metal catalyst, often based on palladium or rhodium, would coordinate to the amino group and facilitate the coupling of an alkene to the ortho position (the 2-position of the benzoate). The steric hindrance provided by the adjacent methyl group at the 4-position and the ester at the 1-position would be crucial for hindering the rotation around the newly formed C-C bond, thus establishing axial chirality.

The general principle of this catalytic approach is outlined in the table below, showcasing the key components that would be involved in a hypothetical atroposelective synthesis of an axially chiral alkene derived from this compound.

| Component | Role in Synthesis | Example from Literature (Analogous Systems) |

| Starting Material | Precursor bearing the directing group and substitution pattern for creating rotational hindrance. | Anilines, N-aryl amides |

| Directing Group | Binds to the catalyst and directs C-H activation to a specific position (typically ortho). | Amino, amido, carbamate |

| Catalyst | Facilitates the C-H activation and coupling reaction. | Palladium (Pd), Rhodium (Rh), Iridium (Ir) complexes |

| Ligand | Chiral ligand on the metal catalyst that induces enantioselectivity. | Chiral phosphines, N-heterocyclic carbenes (NHCs) |

| Coupling Partner | The alkene to be introduced at the ortho position. | Activated alkenes, alkynes |

| Oxidant/Additive | Often required to regenerate the active catalyst in the catalytic cycle. | Silver salts, benzoquinone |

The success of such a synthesis would be highly dependent on the careful selection of the catalyst, chiral ligand, and reaction conditions to achieve high enantioselectivity. The development of new catalytic systems with high efficacy for the atroposelective synthesis of alkenes is an active area of research. researchgate.netresearchgate.net The insights gained from the synthesis of other axially chiral C-N atropisomers, such as anilides and N-aryl indoles, could also inform the development of methods applicable to this compound. nih.gov

Role as Chemical Intermediates in Industrial Processes

This compound serves as a valuable chemical intermediate in various industrial processes, primarily due to the versatile reactivity of its functional groups: the amino group, the methyl-substituted aromatic ring, and the methyl ester. These features allow it to be a building block for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The industrial utility of aminobenzoate derivatives is well-established. nih.govacs.org They are key components in the synthesis of a wide range of products. While specific large-scale industrial processes detailing the use of this compound are often proprietary, its potential applications can be inferred from the known reactivity of structurally similar compounds.

One of the primary roles of this compound is as a precursor in multi-step organic syntheses. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can undergo N-alkylation, N-acylation, or participate in condensation reactions to form heterocyclic structures. The aromatic ring itself can be subject to further electrophilic substitution, guided by the existing substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

The table below summarizes the potential industrial applications of this compound as a chemical intermediate, based on the established uses of related aminobenzoate compounds.

| Industrial Sector | Potential Application of this compound | Rationale based on Structurally Similar Compounds |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs). | Aminobenzoic acid derivatives are precursors to various drugs, including anesthetics, anti-inflammatory agents, and antifolates. acs.orgrsc.org |

| Agrochemicals | Production of herbicides, fungicides, and insecticides. | The aminobenzoate scaffold is present in a number of commercial pesticides. |

| Dyes and Pigments | Synthesis of azo dyes and other colorants. | The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. |

| Polymers | Monomer for the synthesis of specialty polymers. | Diamines and their derivatives are used in the production of polyamides and polyimides with specific thermal and mechanical properties. |

| Fine Chemicals | Building block for the synthesis of other complex organic molecules. | Its versatile reactivity makes it a useful starting material for custom synthesis in the chemical industry. |

The presence of two methyl groups on the benzene ring of this compound can be particularly advantageous in tailoring the properties of the final product. These groups can influence the solubility, lipophilicity, and metabolic stability of a pharmaceutical compound, or modify the color and fastness of a dye. In polymer applications, they can impact the polymer's glass transition temperature and solubility. The specific substitution pattern of this molecule makes it a unique building block for accessing a range of specialized chemical products.

Derivatization Strategies and Functionalization of Methyl 3 Amino 4,5 Dimethylbenzoate Analogues

Functional Group Interconversions on the Amine Moiety

The primary amine group is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and diazotization. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its chemical behavior and potential applications.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amide. This transformation is often employed to protect the amine group or to introduce new functional moieties.

Alkylation: The nucleophilic nature of the amine allows for alkylation reactions. For instance, reductive amination, a common method for N-alkylation, can be performed. In a related analogue, methyl 3-aminobenzoate, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) leads to the formation of the corresponding N-alkylated product. This reaction proceeds via an initial imine formation followed by reduction.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium salts are highly useful intermediates that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. For example, 3-aminobenzoic acid can be diazotized to form the 3-diazoniobenzoate (B1253096) zwitterion.

| Transformation | Reagent(s) | Product Type | Analogue Example |

| Acylation | Acid Chloride, Anhydride | Amide | Methyl 3-acetamidobenzoate |

| Alkylation | Aldehyde, NaBH(OAc)₃ | Secondary Amine | Methyl 3-(benzylamino)benzoate |

| Diazotization | NaNO₂, HCl | Diazonium Salt | 3-Diazoniobenzoate |

Modifications at the Ester Group

The methyl ester group of methyl 3-amino-4,5-dimethylbenzoate is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions alter the carboxylic acid derivative portion of the molecule, which can be crucial for tuning its properties or for subsequent synthetic steps.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous base such as sodium hydroxide (B78521), followed by acidification to yield the free carboxylic acid. Studies on substituted methyl benzoates have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) by-product. Transesterification is a common strategy for modifying the properties of esters, for example, in the synthesis of polymeric materials.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzoate (B1203000) moiety into a benzyl (B1604629) alcohol derivative, providing another route for further functionalization.

| Transformation | Reagent(s) | Product Type | General Reaction |

| Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid | R-COOCH₃ → R-COOH |

| Transesterification | R'OH, Acid or Base Catalyst | Ester | R-COOCH₃ → R-COOR' |

| Reduction | LiAlH₄ | Primary Alcohol | R-COOCH₃ → R-CH₂OH |

Aromatic Ring Functionalization

In analogues like N,N-dimethylaniline, electrophilic substitution reactions such as nitration are well-documented. The powerful activating effect of the amino group generally dictates the position of substitution. For this compound, the positions ortho and para to the amino group are positions 2 and 6. Position 2 is sterically hindered by the adjacent methyl group at position 3 (in standard nomenclature, this would be position 6 relative to the ester). Therefore, electrophilic attack is most likely to occur at the less hindered position 6 (or 2, depending on numbering priority).

| Reaction Type | Reagent(s) | Potential Product Feature |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted aromatic ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted aromatic ring |

Strategies for Chiral Separation and Stationary Phase Development

While this compound itself is achiral, its derivatives can be chiral, or it can be used as a component in the synthesis of chiral stationary phases (CSPs) for chromatography. The development of effective CSPs is crucial for the separation of enantiomers, a critical task in the pharmaceutical and fine chemical industries.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. The derivatization of these polysaccharides with various carbamates, including those bearing 3,5-dimethylphenyl groups, has been shown to be particularly effective for chiral recognition. The interaction between the chiral analyte and the CSP is based on a combination of forces including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The specific substitution pattern on the phenylcarbamate moiety of the CSP can significantly influence its enantioselective properties. Although not directly involving this compound, the principles of using substituted anilines in the design of chiral selectors are highly relevant.

Derivatization for Analytical Enhancement

Derivatization is a common strategy to improve the analytical detection of molecules. For compounds like this compound, the primary amine group is a prime target for derivatization to enhance its detectability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace active hydrogens on amine and hydroxyl groups with less polar trimethylsilyl (B98337) groups. Another approach is acylation with fluorinated anhydrides, which can improve chromatographic properties and introduce a fluorinated tag for sensitive detection by electron capture detection (ECD).

In HPLC, derivatization can be used to introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection. Reagents like 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA-NHS) ester are used to label primary amines, introducing a strongly UV-absorbing group. This approach is particularly useful for the analysis of complex biological samples where high sensitivity and selectivity are required.

| Analytical Technique | Derivatization Goal | Example Reagent Class |

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylating agents (e.g., BSTFA), Acylating agents (e.g., fluorinated anhydrides) |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV-Vis or fluorescence detection | Labeling agents with chromophores/fluorophores (e.g., DMABA-NHS ester) |

Green Chemistry Principles and Sustainable Synthesis of Methyl 3 Amino 4,5 Dimethylbenzoate Analogues

Catalyst Selection for Enhanced Atom Economy and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and less waste. The appropriate choice of a catalyst can significantly improve the atom economy of a reaction, meaning that a larger proportion of the atoms from the starting materials are incorporated into the desired product.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in sustainable synthesis. youtube.com A primary benefit is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled and reused. youtube.comyoutube.com This contrasts with homogeneous catalysts that exist in the same phase as the reactants and often require complex separation processes. youtube.com

The use of solid acid catalysts, such as H-Montmorillonite, has been shown to be effective in the amidation of isopropenyl esters to produce N-arylamides with high yields. nih.gov This method is notable for its high atom economy, as acetone (B3395972) is the only byproduct, and for the fact that the catalyst is inexpensive and readily available. nih.gov Furthermore, palladium on carbon (Pd/C) has been utilized in the synthesis of substituted anilines from cyclohexanones, demonstrating the versatility of heterogeneous catalysts. bohrium.com The development of single-atom catalysts represents a frontier in this area, aiming for maximum atom efficiency and precise control over catalytic activity. nih.govresearchgate.net

Table 1: Examples of Heterogeneous Catalysts in Amine Synthesis

| Catalyst | Reactants | Product | Key Advantages |

| H-Montmorillonite | Isopropenyl esters, Arylamines | N-Arylamides | High yields, easy separation, high atom economy. nih.gov |

| Pd/C-ethylene system | Cyclohexanones, Ammonium acetate | Substituted anilines | Recyclable catalyst, good yields. bohrium.com |

| Single-atom catalysts | Various | Various | High atom efficiency, high selectivity. nih.govresearchgate.net |

This table provides examples of heterogeneous catalysts and their applications in reactions relevant to the synthesis of aminobenzoate analogues.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. princeton.edunih.govacs.org These catalysts are often metal-free, which avoids the toxicity and environmental concerns associated with many metal-based catalysts. frontiersin.org

Chiral phosphoric acids and imidazolidinones are examples of organocatalysts that have been successfully employed in the asymmetric synthesis of aniline (B41778) derivatives. princeton.edunih.govacs.org For instance, imidazolidinone catalysts can promote the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes, offering a direct route to complex chiral molecules. princeton.edu Similarly, chiral phosphoric acid has been used to catalyze the asymmetric [3+2] cascade cyclization of aniline derivatives to produce chiral tetrahydroindole pyrazolinones in excellent yields and enantioselectivities. nih.govacs.org These methods highlight the potential of organocatalysis to create stereochemically complex structures under mild conditions. princeton.edunih.govacs.org

Solvent Minimization and Replacement Strategies (e.g., Green Solvents)

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to minimize solvent use or replace harmful solvents with more environmentally benign alternatives. frontiersin.org Water is a highly desirable green solvent due to its non-toxic nature and abundance. rsc.org Research has shown that some reactions, such as the synthesis of 2-aminobenzothiazoles, exhibit a significant rate acceleration when performed in water compared to conventional organic solvents. rsc.org

Other green solvent options include ionic liquids and bio-based solvents like cyclopentyl methyl ether. frontiersin.orgnih.gov A mixture of N-formylmorpholine (NFM) and anisole (B1667542) has been identified as a versatile green solvent for solid-phase peptide synthesis, a process related to the formation of amide bonds present in aminobenzoate derivatives. rsc.org The development of solvent-free reaction conditions represents the ultimate goal in solvent minimization. frontiersin.orgnih.gov

Table 2: Green Solvents and Their Applications

| Green Solvent | Application Example | Benefits |

| Water | Synthesis of 2-aminobenzothiazoles | Environmentally benign, rate acceleration. rsc.org |

| Cyclopentyl methyl ether | Enzymatic synthesis of amides | Green and safe alternative to traditional organic solvents. nih.gov |

| N-formylmorpholine/anisole | Solid-phase peptide synthesis | Meets green solvent criteria, suitable for various synthesis techniques. rsc.org |

| Glycerol | Synthesis of isoxazole (B147169) derivatives | Agro-waste derived, effective for multicomponent reactions. nih.gov |

This table showcases examples of green solvents and their demonstrated use in synthetic chemistry.

Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is another key principle of green chemistry. Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govijprdjournal.comnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds and derivatives of aminobenzoic acid. ijprdjournal.commdpi.comorganic-chemistry.org For example, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, can be achieved with high efficiency using microwave heating. ijprdjournal.com Similarly, the Gewald reaction to produce 5-substituted-2-aminothiophenes is significantly faster and provides higher yields under microwave irradiation compared to classical heating. organic-chemistry.org Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Development of Environmentally Benign Reaction Conditions

The development of reaction conditions that are mild and minimize the use of hazardous reagents is crucial for sustainable synthesis. This includes performing reactions at room temperature and utilizing non-toxic catalysts and reagents.

Conducting reactions at ambient temperature reduces the energy input required and can minimize the formation of byproducts. scirp.org Several catalytic systems have been developed that operate efficiently at room temperature. For instance, a boronic acid derivative has been shown to be a highly active catalyst for the direct amidation between carboxylic acids and amines at room temperature, accommodating a wide range of substrates. organic-chemistry.org The synthesis of aminocaproic acid-capped lead sulphide nanoparticles has also been achieved at room temperature, demonstrating the feasibility of mild conditions for nanomaterial synthesis. scirp.org The ability to perform complex transformations without the need for heating or cooling represents a significant step towards more sustainable chemical processes. organic-chemistry.orgnih.gov

Mechanochemical Approaches

Mechanochemistry, a field of chemistry where mechanical energy is used to induce chemical transformations, is increasingly recognized as a cornerstone of green chemistry. isca.me This approach often circumvents the need for bulk solvents, thereby reducing waste and avoiding the use of hazardous substances. acs.orgbeilstein-journals.org By carrying out reactions in the solid state through grinding, milling, or shearing, mechanochemistry can lead to higher yields, shorter reaction times, and sometimes even novel products that are inaccessible through traditional solution-phase synthesis. acs.orgnih.gov These characteristics align perfectly with the principles of green chemistry, making it a highly attractive strategy for the sustainable synthesis of fine chemicals, including analogues of Methyl 3-amino-4,5-dimethylbenzoate.

The synthesis of aromatic amines and their derivatives, a key structural component of the target molecule, has been a subject of interest in mechanochemical research. While direct mechanochemical synthesis of this compound has not been extensively documented, the synthesis of its structural analogues and related compounds demonstrates the potential of this technique.

One of the common transformations in the synthesis of such analogues is the formation of an amide bond. Research has shown that primary amides can be efficiently synthesized from a variety of esters (aromatic, heteroaromatic, vinylic, and aliphatic) through ball milling with calcium nitride and ethanol (B145695). nih.gov This method is notable for its compatibility with a range of functional groups and for preserving the integrity of stereocenters, which is crucial for the synthesis of chiral molecules. nih.govorganic-chemistry.org The reaction conditions are significantly milder and reaction times are drastically shorter compared to conventional heating methods. nih.gov

For instance, the mechanochemical synthesis of primary amides from methyl esters, which are structurally related to this compound, has been reported with good to excellent yields. The following table summarizes the results for the synthesis of various amides from their corresponding methyl esters, illustrating the efficiency of this green approach.

Table 1: Mechanochemical Synthesis of Primary Amides from Methyl Esters

| Entry | Starting Methyl Ester | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl benzoate (B1203000) | Benzamide | 90 | 91 |

| 2 | Methyl 4-chlorobenzoate | 4-Chlorobenzamide | 90 | 85 |

| 3 | Methyl 4-methoxybenzoate | 4-Methoxybenzamide | 90 | 88 |

| 4 | Methyl 2-thiophenecarboxylate | Thiophene-2-carboxamide | 90 | 74 |

Data sourced from studies on mechanochemical amidation. nih.gov

Furthermore, mechanochemical methods have been successfully applied to other key transformations on aromatic rings. For example, the milling of aromatic diamines with aryl isothiocyanates has been shown to produce mono- or bis(thioureas) cleanly and selectively. isca.me This demonstrates the ability of mechanochemistry to control selectivity in the synthesis of substituted aromatic compounds.

Another relevant application is the enzymatic resolution of amino esters under mechanochemical conditions. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) in a high-speed ball milling (HSBM) environment has been shown to be effective for the kinetic resolution of racemic β³-amino esters. nih.gov This process can yield highly enantioenriched N-benzylated-β³-amino acids with good yields and high enantiomeric excess (ee), showcasing the compatibility of biocatalysis with mechanochemical activation. nih.gov

Table 2: Mechanochemical Enzymatic Resolution of N-Benzylated-β³-amino Esters

| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Methyl N-benzyl-3-aminobutanoate | 49 | 98 |

| 2 | Ethyl N-benzyl-3-aminobutanoate | 48 | 97 |

| 3 | Methyl N-benzyl-3-amino-4-phenylbutanoate | 40 | 80 |

Data reflects the hydrolytic resolution of racemic esters using CALB under mechanochemical conditions. nih.gov

These examples underscore the significant potential of mechanochemical approaches for the sustainable synthesis of analogues of this compound. By reducing solvent use, shortening reaction times, and often operating at room temperature, mechanochemistry presents a powerful tool for greener pharmaceutical and chemical manufacturing. acs.orgbeilstein-journals.org The ongoing development in this field is expected to provide even more efficient and selective synthetic routes for complex aromatic amines and their derivatives.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The efficient construction of polysubstituted aromatic rings is a cornerstone of modern organic chemistry. Future research will likely move beyond traditional multi-step syntheses towards more elegant and sustainable methods for producing Methyl 3-amino-4,5-dimethylbenzoate and its analogs.

Key areas of exploration include:

Domino Rearrangement Reactions: Inspired by recent advances, domino rearrangement reactions could offer a highly efficient route. For instance, a method for synthesizing multi-substituted anilines from ortho-alkylated N-methoxyanilines using copper catalysts could be adapted. eurekalert.org This approach, involving sequential rearrangements, could potentially construct the desired substitution pattern in fewer steps and with higher selectivity than conventional methods. eurekalert.org

Dehydrogenative Aromatization: The synthesis of anilines from readily available cyclohexanone (B45756) precursors represents another promising frontier. acs.orgresearchgate.net Developing a catalytic system, perhaps using a supported palladium nanoparticle catalyst, to facilitate the reaction of a corresponding dimethyl-substituted cyclohexanone with ammonia (B1221849) and subsequent aromatization and esterification could provide a direct and atom-economical pathway. researchgate.net

Biosynthesis and Green Chemistry: The field is increasingly shifting towards environmentally benign processes. Research into the biosynthesis of aminobenzoic acid and its derivatives using microbial pathways could pave the way for a sustainable production route. mdpi.com While complex, engineering microorganisms to produce the specific 3-amino-4,5-dimethylbenzoic acid precursor would represent a significant leap in green chemical manufacturing. mdpi.com

| Potential Synthetic Strategy | Description | Potential Advantages |